molecular formula C10H18 B8680907 Deca-3,7-diene CAS No. 20996-35-4

Deca-3,7-diene

Cat. No.: B8680907
CAS No.: 20996-35-4
M. Wt: 138.25 g/mol
InChI Key: LCSLWNXVIDKVGD-UHFFFAOYSA-N
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Description

Deca-3,7-diene (C₁₀H₁₈, molecular weight 138.25 g/mol) is a linear diene with conjugated double bonds at positions 3 and 6. Its IUPAC name is 3,7-Decadiene, and it exists as stereoisomers (EE, EZ, ZZ) due to the geometry of its double bonds . The compound is synthesized via organolithium-mediated coupling reactions, as described in , where n-BuLi reacts with cis-4-heptenal to yield the diene in 51% yield (estimated via NMR) . Key spectral data include a ^1H NMR signal at δ 5.53–5.28 (m, 4H) for the olefinic protons and δ 0.97 (t, 6H) for terminal methyl groups .

This compound exhibits a boiling point of 436.52 K (163.37°C) and a logP (octanol/water partition coefficient) of 3.699, indicating moderate hydrophobicity . Its thermodynamic properties, such as ΔfH°gas (-15.29 kJ/mol) and ΔvapH° (37.77 kJ/mol), have been calculated using Joback and Crippen methods .

Properties

CAS No.

20996-35-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

deca-3,7-diene

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

LCSLWNXVIDKVGD-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Deca-3,7-diene is a linear molecule , while TDD and dicyclopentadiene are polycyclic , introducing significant ring strain and altered reactivity.
  • Synthesis of linear dienes relies on organometallic coupling, whereas polycyclic analogs often involve cycloaddition or thermal dimerization .

Physical and Thermodynamic Properties

Property This compound TDD (Tricyclo[4.2.2.0²,⁵]this compound) Dicyclopentadiene
Molecular Weight 138.25 g/mol 132.20 g/mol (estimated) 132.20 g/mol
Boiling Point 436.52 K ~473 K (est. from strain) 443 K (170°C)
logP 3.699 ~4.2 (est. higher hydrophobicity) 2.98
ΔfH°gas -15.29 kJ/mol Not reported 144 kJ/mol (est.)

Key Observations :

  • Polycyclic compounds (e.g., TDD, dicyclopentadiene) have higher boiling points due to increased molecular rigidity.
  • This compound’s lower ΔfH°gas reflects its reduced strain compared to tricyclic analogs .

Chemical Reactivity

This compound :
  • Undergoes electrophilic addition : Chlorination at -78°C yields 3,4,7,8-tetrachlorodecane .
  • Stereoisomerism influences reaction pathways (e.g., E vs. Z addition) .
Tricyclo[4.2.2.0²,⁵]this compound (TDD) :
  • Exhibits transannular reactivity : Bromination forms a bridged bromonium cation intermediate, leading to N-type products (11.759 kcal/mol more stable than U-type) .
  • Strain from the tricyclic structure promotes unusual regioselectivity .
Dicyclopentadiene :
  • Used in ring-opening metathesis polymerization (ROMP) with catalysts like WCl₆ .
  • Reacts with electrophiles at the norbornene double bond due to ring strain .

Stereochemical Considerations

  • This compound : Stereoisomerism (EE, EZ, ZZ) affects physical properties and reactivity. For example, the EE isomer may exhibit higher symmetry and stability .
  • TDD : Fixed stereochemistry due to the tricyclic framework. Syn pyramidalization of cyclobutene double bonds influences electrophilic addition .
  • Dicyclopentadiene : Endo/exo isomerism in polymerization affects polymer backbone structure .

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